3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine
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Overview
Description
3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine is a complex organic compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . This compound is part of the pyrrolo[1,2-a]imidazole family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxyphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has demonstrated cytotoxic activity against certain cancer cell lines, making it a candidate for further drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can potentially mitigate necroptosis-related diseases.
Comparison with Similar Compounds
Similar Compounds
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone: This compound has a similar structure but with a bromine atom instead of a methoxy group.
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone: This derivative has two methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets .
Biological Activity
3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H15N3O2, with a molecular weight of 257.29 g/mol. The synthesis typically involves the cyclization of suitable precursors. One common method includes the reaction of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine .
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit various antimicrobial activities. A study highlighted that certain synthesized derivatives showed significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For example, compounds similar to 3-(4-methoxybenzoyl)-5H-pyrrolo[1,2-a]imidazol-2-amine demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL against several microorganisms .
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
Compound 6c | 4 | S. aureus, E. coli, K. pneumoniae |
3-(4-methoxybenzoyl)-5H-pyrrolo[1,2-a]imidazol-2-amine | TBD | TBD |
Cytotoxicity
While demonstrating antimicrobial activity, some derivatives also exhibited cytotoxic effects on mammalian cells. For instance, compound 6c was noted for its hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells. Such findings suggest that while these compounds can be potent against bacteria and fungi, they may also pose risks to human cells at similar concentrations .
The biological activity of this compound is thought to involve its interaction with specific molecular targets. Notably, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is implicated in necroptosis—a form of programmed cell death. This inhibition may contribute to its antimicrobial effects but also raises concerns regarding potential toxicity in therapeutic applications .
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study focusing on the synthesis and screening of pyrrolo[1,2-a]imidazole derivatives for antimicrobial activity, researchers synthesized various compounds and tested their efficacy against a panel of pathogens. Among the tested compounds, several exhibited promising antibacterial activity with low MIC values. The study concluded that structural modifications significantly influence the biological activity of these compounds.
Case Study 2: Toxicity Assessment
Another investigation assessed the toxicity profiles of pyrrolo[1,2-a]imidazole derivatives in vivo using mouse models. The results indicated that while some compounds had high antibacterial efficacy (LD50 > 2000 mg/kg), others displayed significant toxicity at lower doses. This underscores the necessity for careful evaluation during drug development processes to balance efficacy with safety .
Properties
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-10-6-4-9(5-7-10)13(18)12-14(15)16-11-3-2-8-17(11)12/h4-7H,2-3,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKZMGIZGGJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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